

Application Notes and Protocols for GS-967 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GS967

Cat. No.: B612228

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) with significant anti-arrhythmic and anti-convulsant properties.^{[1][2]} Its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav), making it a valuable tool for studying sodium channel physiology and a potential therapeutic agent for channelopathies.^{[3][4]} These application notes provide detailed protocols and recommended concentrations for utilizing GS-967 in patch-clamp electrophysiology experiments.

Mechanism of Action

GS-967 exhibits a preferential inhibition of the persistent or late component of the sodium current (INaL) over the peak sodium current (INaP).^{[1][2]} This selectivity is crucial for its therapeutic potential, as it can reduce cellular hyperexcitability associated with augmented INaL without significantly affecting the normal action potential upstroke. Furthermore, GS-967 induces a use-dependent block of INaP, meaning its inhibitory effect increases with the frequency of channel activation.^{[2][5][6]} This is achieved by modulating the inactivation kinetics of the sodium channel, specifically by enhancing slow inactivation and slowing the recovery from both fast and slow inactivation.^{[2][6]}

Data Presentation

The following table summarizes the effective concentrations of GS-967 used in various patch-clamp experiments on different cell types.

Cell Type	Target Current	GS-967 Concentration	Observed Effect	Reference
Human Cardiac Nav1.5 (HEK293 or CHO cells)	Peak INa (INaP)	1 μ M	Minimal or no effect on peak current at low frequencies.	[1]
Human Cardiac Nav1.5 (HEK293 cells)	Use-Dependent Block of INaP	IC50 = 0.07 μ M	Potent frequency-dependent block of the peak sodium current.	[2]
Human iPSC-derived Cardiomyocytes	Use-Dependent Block of INaP	IC50 = 0.07 μ M	More potent use-dependent block compared to ranolazine and lidocaine.	[5][7]
Mouse Scn5a-1798insD+/- Cardiomyocytes	Late INa (INaL)	300 nmol/L	Reduction of INaL and action potential duration.	[5]
Canine Ventricular Myocytes	Late INa (INaL)	1 μ M	Significant suppression of INaL (80.4 \pm 2.2% reduction).	[8]
Mouse Hippocampal Pyramidal Neurons	Peak INa (INaP)	2 μ M	Inhibition of peak sodium current density.	[6]
Mouse Hippocampal Pyramidal Neurons	Persistent INa	Not specified	Potent block of persistent sodium current.	[3]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Mammalian Cell Lines (e.g., HEK293, CHO)

This protocol is suitable for studying the effects of GS-967 on heterologously expressed sodium channels.

Cell Preparation:

- Culture cells expressing the desired sodium channel subtype to 60-80% confluency.
- Dissociate cells using a gentle non-enzymatic dissociation solution or brief trypsinization.
- Plate dissociated cells onto glass coverslips for recording.

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.

Recording Procedure:

- Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.
- Hold the cell at a membrane potential of -120 mV.
- To measure peak I_{Na}, apply depolarizing voltage steps (e.g., to -10 mV for 200 ms) from the holding potential.

- To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
- After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of GS-967 (e.g., 0.01 - 10 μ M). Stock solutions of GS-967 are typically prepared in DMSO.[\[1\]](#)
- Record currents after a 5-minute incubation period to allow for drug equilibration.[\[5\]](#)

Automated Patch-Clamp Recordings in Human iPSC-derived Cardiomyocytes

This protocol is adapted for high-throughput screening of GS-967's effects using automated patch-clamp systems like the SyncroPatch 768PE.[\[7\]](#)[\[9\]](#)

Cell Preparation:

- Culture hiPSC-CMs according to standard protocols.
- On the day of the experiment, wash cells with a Ca^{2+} / Mg^{2+} -free buffer.
- Dissociate cells into a single-cell suspension using an appropriate enzyme solution.
- Resuspend cells in the external recording solution.

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

- Load the cell suspension and recording solutions into the automated patch-clamp system.
- The system will automatically perform cell capture, sealing, and whole-cell formation.

- Set the holding potential to -120 mV.
- Apply voltage protocols to measure peak and late sodium currents. For example, depolarize to -10 mV every 5 seconds.[5]
- Apply different concentrations of GS-967 to the cells and record the resulting currents.

Whole-Cell Recordings in Acutely Dissociated Neurons

This protocol is for investigating the effects of GS-967 on native sodium channels in neurons.

Cell Preparation:

- Acutely dissociate pyramidal neurons from the hippocampus of mice as previously described.[3][6]
- Briefly, brain slices are digested with a protease, and cells are mechanically triturated.

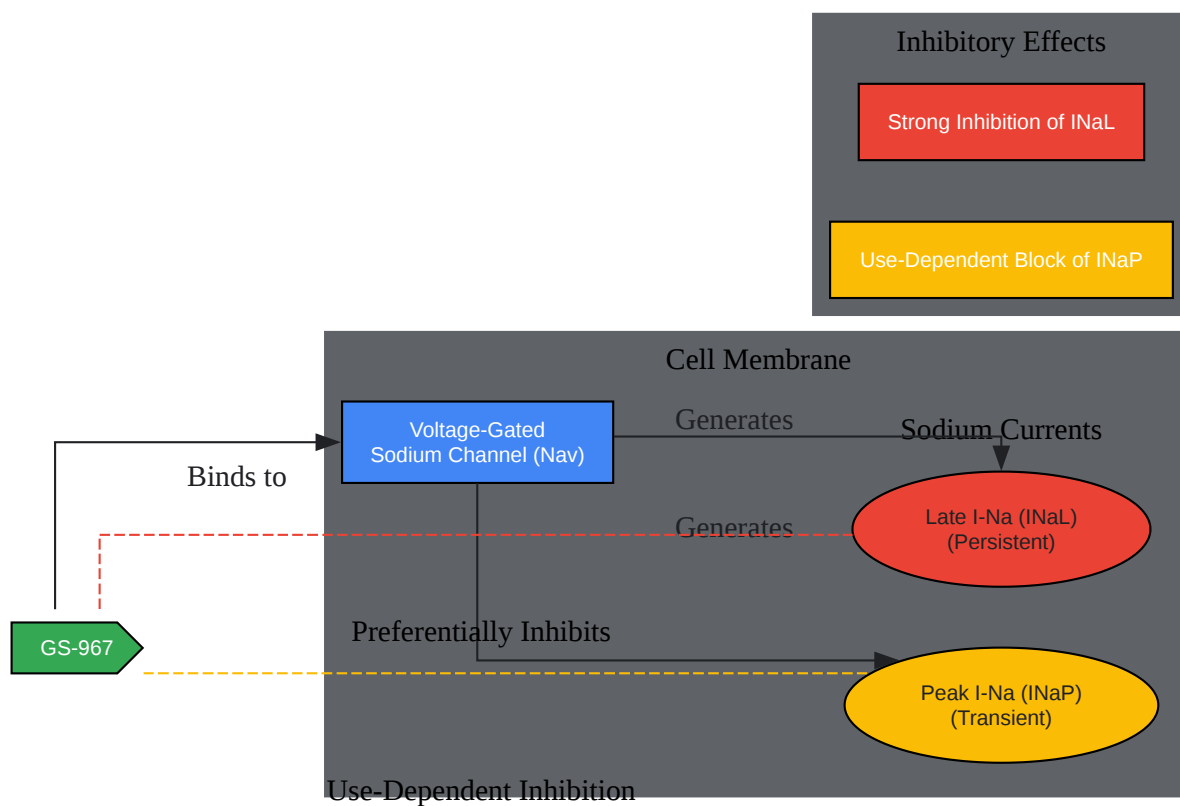
Solutions:

- External Solution (in mM): 20 NaCl, 100 N-methyl-D-glucamine, 10 HEPES, 1.8 CaCl₂, 2 MgCl₂, 20 Tetraethylammonium chloride. Adjust pH to 7.35 with HCl.[3]
- Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

- Follow the general whole-cell patch-clamp procedure described in Protocol 1.
- To measure persistent sodium current, use a slow voltage ramp protocol or long depolarizing steps and measure the tetrodotoxin-sensitive current.
- Apply GS-967 (e.g., 2 μ M) to the external solution to investigate its effects on peak and persistent sodium currents, as well as on channel inactivation properties.[6]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of GS-967 on voltage-gated sodium channels.



[Click to download full resolution via product page](#)

Caption: General workflow for a patch-clamp experiment with GS-967.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Use-Dependent Block of Human Cardiac Sodium Channels by GS967 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel sodium channel modulator GS-458967 (GS967) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel sodium channel modulator GS-458967 (GS967) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. biorxiv.org [biorxiv.org]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GS-967 in Patch-Clamp Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612228#recommended-concentrations-of-gs967-for-patch-clamp-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com